molecular formula C12H22O4 B100535 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid CAS No. 17488-13-0

2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid

Cat. No.: B100535
CAS No.: 17488-13-0
M. Wt: 230.3 g/mol
InChI Key: CVBMGXOQKKDPQF-UHFFFAOYSA-N
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Description

2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid is a member of the macrotetrolide ionophore antibiotic family, which includes compounds such as nonactic acid and homononactic acid. These compounds are known for their unique structure, consisting of four acids connected in a head-to-tail manner into a 32-membered macrocycle. This compound, specifically, is one of the monomers that make up these macrotetrolides, which are produced by various species of the genus Streptomyces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid can be synthesized through a precursor-directed biosynthesis approach. This involves the cultivation of Streptomyces griseus in a production medium containing specific precursors such as sodium propionate, isobutyrate, and isovalerate. The process is carried out in a fermentor, and the produced nonactin homologues are separated and analyzed using liquid chromatography and mass spectrometry .

Industrial Production Methods: Industrial production of bishomononactic acid involves large-scale fermentation processes. The cultivation of Streptomyces griseus in a controlled environment with the appropriate precursors allows for the production of bishomononactic acid and its homologues. The fermentation process is optimized to maintain suitable precursor concentrations and to maximize the yield of the desired compounds .

Chemical Reactions Analysis

Types of Reactions: 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize bishomononactic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce bishomononactic acid.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bishomononactic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .

Scientific Research Applications

2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid has a wide range of scientific research applications due to its unique structure and biological activity. Some of the key applications include:

    Chemistry: this compound is used as a building block for the synthesis of complex macrotetrolides and other related compounds.

    Biology: The compound’s ionophoric properties make it useful in studying ion transport mechanisms across biological membranes.

    Medicine: this compound and its derivatives have shown potential as antimicrobial, antifungal, and immunosuppressive agents.

    Industry: The compound is used in the development of ion-selective electrodes and other analytical tools

Mechanism of Action

The mechanism of action of bishomononactic acid involves its ionophoric properties, which allow it to transport ions across biological membranes. This ion transport capability is crucial for its biological activity, including its antimicrobial and antifungal effects. The compound forms complexes with specific ions, facilitating their movement across cell membranes and disrupting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

17488-13-0

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid

InChI

InChI=1S/C12H22O4/c1-7(2)10(13)6-9-4-5-11(16-9)8(3)12(14)15/h7-11,13H,4-6H2,1-3H3,(H,14,15)

InChI Key

CVBMGXOQKKDPQF-UHFFFAOYSA-N

SMILES

CC(C)C(CC1CCC(O1)C(C)C(=O)O)O

Canonical SMILES

CC(C)C(CC1CCC(O1)C(C)C(=O)O)O

Synonyms

bishomononactic acid

Origin of Product

United States

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